5-(2-Hydroxyethyl)thiophene-2-carbonitrile
Overview
Description
5-(2-Hydroxyethyl)thiophene-2-carbonitrile: is an organic compound with the chemical formula C7H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a hydroxyethyl group and a nitrile group attached to the thiophene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile typically involves the functionalization of thiophene derivatives. One common method is the reaction of 2-thiophenecarbonitrile with ethylene oxide under basic conditions to introduce the hydroxyethyl group . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 5-(2-Carboxyethyl)thiophene-2-carbonitrile.
Reduction: 5-(2-Hydroxyethyl)thiophene-2-amine.
Substitution: 5-(2-Hydroxyethyl)-3-bromothiophene-2-carbonitrile.
Scientific Research Applications
5-(2-Hydroxyethyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-carbonitrile depends on its specific application. In chemical reactions, the hydroxyethyl and nitrile groups can participate in various transformations, enabling the compound to act as a versatile intermediate. In biological systems, the compound’s functional groups may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
2-(2-Hydroxyethyl)thiophene-3-carbonitrile: The position of the hydroxyethyl and nitrile groups differs, leading to variations in chemical behavior and applications.
Uniqueness
5-(2-Hydroxyethyl)thiophene-2-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group on the thiophene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-5-7-2-1-6(10-7)3-4-9/h1-2,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMLAGVIZKTNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744947 | |
Record name | 5-(2-Hydroxyethyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-43-7 | |
Record name | 5-(2-Hydroxyethyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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